molecular formula C21H12Cl3NO6 B4774970 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate CAS No. 5721-79-9

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate

Cat. No.: B4774970
CAS No.: 5721-79-9
M. Wt: 480.7 g/mol
InChI Key: ZMIYQLZVRAOLOZ-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, chloro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-chlorophenol to produce 2-chloro-6-nitrophenol.

    Etherification: The reaction of 2-chloro-6-nitrophenol with 4-bromophenol to form 2-[4-(2-chloro-6-nitrophenoxy)phenyl]phenol.

    Esterification: The esterification of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]phenol with 3,4-dichlorobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., ethanol, acetone).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-[4-(2-chloro-6-aminophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-dichlorobenzoic acid and 2-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate involves its interaction with molecular targets through its functional groups. The nitro and chloro groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl benzoate
  • **2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-chlorobenzoate
  • **2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,4-dichlorobenzoate

Uniqueness

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate is unique due to the presence of multiple chloro groups on the benzoate moiety, which can influence its reactivity and interactions with other molecules. This compound’s specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3NO6/c22-15-9-6-13(10-17(15)24)21(27)30-11-19(26)12-4-7-14(8-5-12)31-20-16(23)2-1-3-18(20)25(28)29/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYQLZVRAOLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364596
Record name 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5721-79-9
Record name 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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